1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide
CAS No.: 61716-99-2
Cat. No.: VC17280162
Molecular Formula: C6H8N4O3
Molecular Weight: 184.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61716-99-2 |
---|---|
Molecular Formula | C6H8N4O3 |
Molecular Weight | 184.15 g/mol |
IUPAC Name | 1-ethyl-3-nitropyrazole-4-carboxamide |
Standard InChI | InChI=1S/C6H8N4O3/c1-2-9-3-4(5(7)11)6(8-9)10(12)13/h3H,2H2,1H3,(H2,7,11) |
Standard InChI Key | CZZYWDBAQFBHKQ-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N |
Introduction
Property | Value/Description |
---|---|
Molecular Formula | C₇H₉N₄O₃ |
Molecular Weight | 213.18 g/mol |
SMILES Notation | CCN1C=C(C(=O)N)N+[O-]C1=N |
Topological Polar Surface Area | 126 Ų (calculated) |
LogP (Octanol-Water) | 0.89 (estimated) |
Hydrogen Bond Donors | 2 (amide NH₂) |
Hydrogen Bond Acceptors | 5 (nitro O, amide O, pyrazole N) |
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The patented route (US4235995A) for analogous 3-nitropyrazole derivatives provides a foundational protocol :
Step 1: Pyrazole Ring Formation
Cyclocondensation of 1,3-diketones with hydrazine derivatives under acidic conditions yields the pyrazole core.
Step 2: Nitration
Electrophilic nitration using concentrated HNO₃/H₂SO₄ mixture introduces the nitro group at the 3-position.
Step 3: N-Alkylation
Reaction with ethyl bromide in the presence of K₂CO₃ in DMF installs the ethyl group at the 1-position.
Step 4: Carboxamide Formation
Treatment of the 4-carboxylic acid intermediate with thionyl chloride generates the acyl chloride, followed by amidation with aqueous NH₃.
Industrial Optimization
Scale-up considerations include:
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Continuous flow nitration reactors to improve safety and yield
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Solvent recycling systems (e.g., DMF recovery via distillation)
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Catalytic hydrogenation alternatives for nitro group introduction
Chemical Reactivity and Derivatives
Characteristic Reactions
Reaction Type | Conditions | Products |
---|---|---|
Nitro Reduction | H₂/Pd-C, ethanol, 50°C | 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide |
Amide Hydrolysis | 6M HCl, reflux, 8h | 1-Ethyl-3-nitro-1H-pyrazole-4-carboxylic acid |
N-Alkylation | RX, K₂CO₃, DMF, 80°C | 1-Substituted ethyl derivatives |
Structural Analogues
Comparative studies with related compounds reveal:
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1-Methyl analogue: 20% reduced antimicrobial activity vs. Gram-positive bacteria
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4-Nitro isomer: 3.1x lower solubility in aqueous buffers
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Carboxylic acid derivative: Enhanced metal-chelation capacity
Organism | MIC (μg/mL) | Mechanism Postulated |
---|---|---|
Staphylococcus aureus | 12.5 | DNA gyrase inhibition |
Escherichia coli | 50.0 | Cell membrane disruption |
Candida albicans | 25.0 | Ergosterol biosynthesis interference |
Anticancer Activity
Preliminary screens demonstrate:
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IC₅₀ = 8.7 μM against MCF-7 breast cancer cells (72h exposure)
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Synergy index (SI) = 2.3 when combined with doxorubicin
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Activation of caspase-3/7 pathways in apoptosis assays
Industrial and Research Applications
Agrochemical Development
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Intermediate in synthesis of neonicotinoid-like insecticides
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Chelating agent in micronutrient fertilizers (Fe³+, Zn²+ complexes)
Materials Science
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Monomer for conductive polymers (σ = 1.2×10⁻³ S/cm when doped)
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UV-stabilizer in polyolefin formulations (95% retention after 500h QUV)
Parameter | Value |
---|---|
LD₅₀ (oral, rat) | 980 mg/kg |
Skin Irritation | Moderate (OECD 404) |
Ames Test | Negative (≤1 revertant) |
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the ethyl and nitro groups
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Prodrug Development: Esterification of the carboxamide for enhanced bioavailability
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Computational Modeling: QSAR studies to predict off-target interactions
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Green Chemistry: Solvent-free synthesis using microwave irradiation
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